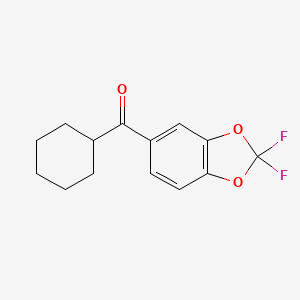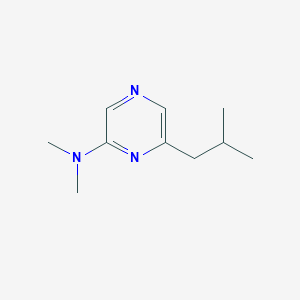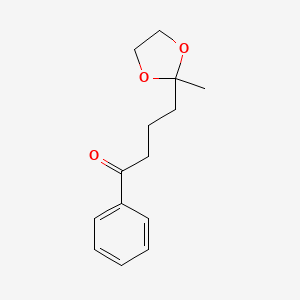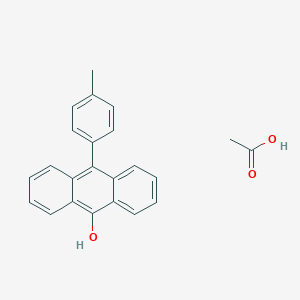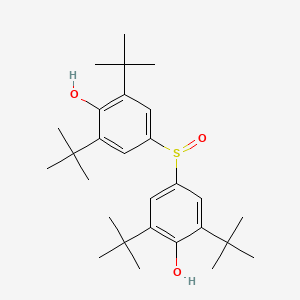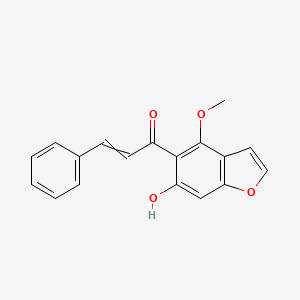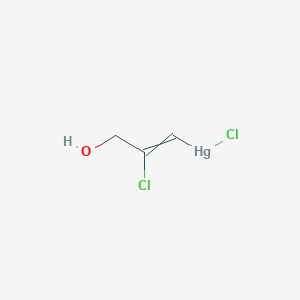
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury is a chemical compound that contains mercury, chlorine, and a hydroxyprop-1-en-1-yl group
Vorbereitungsmethoden
The synthesis of Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 2-chloro-3-hydroxyprop-1-ene under specific conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert the compound into other mercury species with different oxidation states.
Wissenschaftliche Forschungsanwendungen
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity is a significant concern.
Industry: It is used in the production of certain materials and as a catalyst in specific industrial processes.
Wirkmechanismus
The mechanism of action of Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Chloro(2-chloro-3-hydroxyprop-1-en-1-yl)mercury can be compared with other mercury-containing compounds, such as:
Mercury(II) chloride: A simpler compound with similar reactivity but lacking the hydroxyprop-1-en-1-yl group.
Methylmercury: Known for its toxicity and environmental impact, it has different chemical properties and biological effects.
Phenylmercury acetate: Used as a preservative and antiseptic, it has distinct applications compared to this compound.
This compound stands out due to its unique structure, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
56453-82-8 |
|---|---|
Molekularformel |
C3H4Cl2HgO |
Molekulargewicht |
327.56 g/mol |
IUPAC-Name |
chloro-(2-chloro-3-hydroxyprop-1-enyl)mercury |
InChI |
InChI=1S/C3H4ClO.ClH.Hg/c1-3(4)2-5;;/h1,5H,2H2;1H;/q;;+1/p-1 |
InChI-Schlüssel |
ZXXHPUWVIVNZAG-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=C[Hg]Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


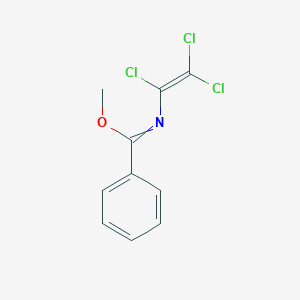
![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)



